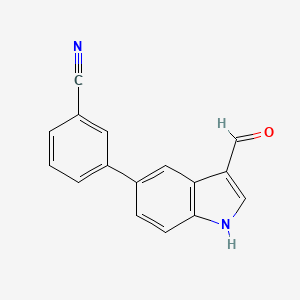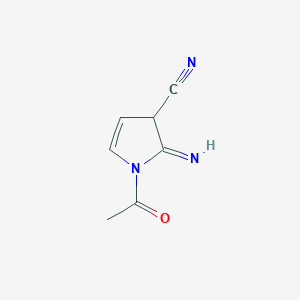
5-(Thiomorpholin-4-yl)pentanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiomorpholin-4-yl)pentanimidamide is a chemical compound with the molecular formula C9H20N2S It belongs to the class of heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-(Thiomorpholin-4-yl)pentanimidamide involves a microwave-supported one-pot reaction. This method uses a solid base, such as magnesium oxide, and an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours . The yield of the reaction ranges from 55% to 76%, depending on the specific derivatives being synthesized .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as using less toxic solvents and reducing reaction times, are likely to be applied. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiomorpholin-4-yl)pentanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
5-(Thiomorpholin-4-yl)pentanimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Thiomorpholin-4-yl)pentanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
5-(Thiomorpholin-4-yl)pentan-1-amine: This compound has a similar structure but differs in its functional groups.
2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides: These compounds contain a thiomorpholine fragment and are known for their ability to inhibit nonenzymatic protein glycosylation.
Uniqueness
5-(Thiomorpholin-4-yl)pentanimidamide is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic structure. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H19N3S |
|---|---|
Peso molecular |
201.33 g/mol |
Nombre IUPAC |
5-thiomorpholin-4-ylpentanimidamide |
InChI |
InChI=1S/C9H19N3S/c10-9(11)3-1-2-4-12-5-7-13-8-6-12/h1-8H2,(H3,10,11) |
Clave InChI |
ZKZUNSFTYQPWQW-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CCCCC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



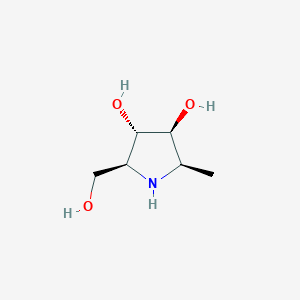
![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
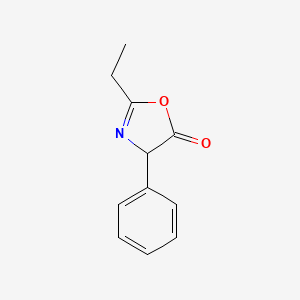
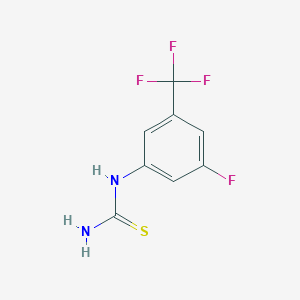

![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
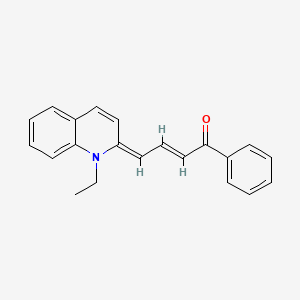
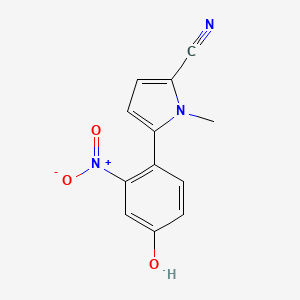
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)

